molecular formula C28H29ClN4O2 B136199 Ro 31-8830 (hydrochloride) CAS No. 145333-02-4

Ro 31-8830 (hydrochloride)

Cat. No.: B136199
CAS No.: 145333-02-4
M. Wt: 489.0 g/mol
InChI Key: WMVQGKBSNAIMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthetic route for Bisindolylmaleimide XI involves several steps, starting from commercially available starting materials.
    • Unfortunately, specific synthetic conditions are not readily available in the literature. it is typically prepared through multi-step organic synthesis.
    • Industrial production methods may involve large-scale synthesis and purification, but these details are proprietary and not widely disclosed.
  • Chemical Reactions Analysis

    • Bisindolylmaleimide XI undergoes various reactions due to its structure, including:

        Oxidation: It can be oxidized under appropriate conditions.

        Reduction: Reduction reactions may modify the imide or other functional groups.

        Substitution: Substitution reactions can occur at the indole or maleimide positions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Bisindolylmaleimide XI is valuable for studying PKC signaling pathways and developing PKC-targeted therapies.

      Biology: Researchers use it to investigate PKC’s role in cell proliferation, apoptosis, and other cellular processes.

      Medicine: Its potential therapeutic applications include cancer treatment, cardiovascular diseases, and neurological disorders.

      Industry: Bisindolylmaleimide XI may find applications in drug discovery and development.

  • Comparison with Similar Compounds

    Biological Activity

    Ro 31-8830 (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This compound, derived from the non-selective protein kinase inhibitor staurosporine, has garnered attention for its anti-inflammatory properties and potential therapeutic applications in autoimmune diseases and other inflammatory disorders.

    • Chemical Formula : C28H29ClN4O2
    • Molecular Weight : 466.01 g/mol
    • Structure : Ro 31-8830 is classified as a bisindolylmaleimide derivative, characterized by its unique structure that enables selective inhibition of PKC.

    Ro 31-8830 functions as a competitive inhibitor of PKC by binding to the ATP-binding site, thereby preventing ATP from binding and inhibiting PKC activity. This disruption alters the signaling pathways mediated by PKC, which can affect various cellular processes, including cell proliferation and inflammation.

    Inhibition of Protein Kinase C

    Ro 31-8830 exhibits high selectivity for PKC over other protein kinases. Studies have shown that it has an IC50 value ranging from 8 nM to 80 nM against isolated brain PKC and is significantly less potent against protein kinase A (PKA) with IC50 values exceeding 60-fold higher than those for PKC . The following table summarizes its inhibitory effects:

    Kinase Type IC50 (nM) Selectivity
    Protein Kinase C (PKC)8 - 80Highly selective
    Protein Kinase A (PKA)>500Low selectivity

    Anti-Inflammatory Effects

    Ro 31-8830 has demonstrated significant anti-inflammatory activity in various preclinical models. In studies involving mouse models, it showed a dose-dependent inhibition of phorbol ester-induced paw edema with a minimum effective dose of 15 mg/kg. Additionally, it inhibited secondary inflammation in adjuvant arthritis models in rats, indicating its potential utility in treating T-cell-mediated autoimmune diseases .

    Case Studies and Research Findings

    • Mouse Hair Follicle Organ Cultures :
      • A study evaluated the effect of Ro 31-8830 on DNA synthesis in mouse hair follicle organ cultures. The compound increased DNA synthesis rates, with EC50 values between 1 μM and 4 μM, achieving maximal levels of DNA synthesis at 151% to 197% of control levels .
    • Platelet Activation :
      • Research demonstrated that Ro 31-8830 effectively inhibited PKC-mediated phosphorylation events in platelets, reinforcing its role in modulating inflammatory responses through the inhibition of platelet activation.
    • Therapeutic Implications :
      • The findings suggest that Ro 31-8830 may have therapeutic value in treating inflammatory disorders due to its selective inhibition of PKC and subsequent modulation of immune responses .

    Comparative Analysis with Similar Compounds

    Ro 31-8830 shares structural similarities with other bisindolylmaleimides, which also target PKC but vary in potency and selectivity. The following table compares Ro 31-8830 with related compounds:

    Compound Name Structure Type Biological Activity Unique Features
    Ro 31-7549BisindolylmaleimidePKC inhibitionLower selectivity than Ro 31-8830
    Gö6976BisindolylmaleimideSelective for calcium-dependent isoformsMore potent than Ro 31-8830
    StaurosporineIndole alkaloidBroad-spectrum kinase inhibitionNon-selective, affects multiple kinases

    Properties

    IUPAC Name

    3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WMVQGKBSNAIMHI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H29ClN4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70415526
    Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70415526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    489.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    145333-02-4
    Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70415526
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ro 31-8830 (hydrochloride)
    Reactant of Route 2
    Ro 31-8830 (hydrochloride)
    Reactant of Route 3
    Ro 31-8830 (hydrochloride)
    Reactant of Route 4
    Ro 31-8830 (hydrochloride)
    2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
    Ro 31-8830 (hydrochloride)
    Reactant of Route 6
    Ro 31-8830 (hydrochloride)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.